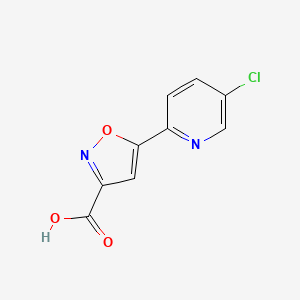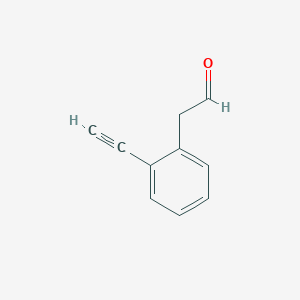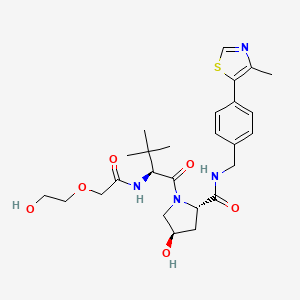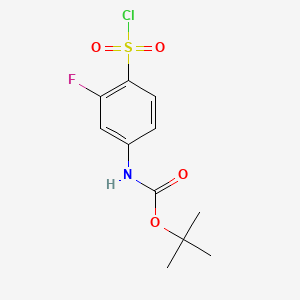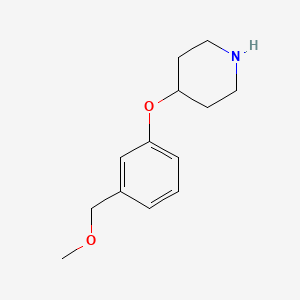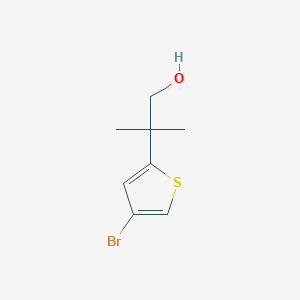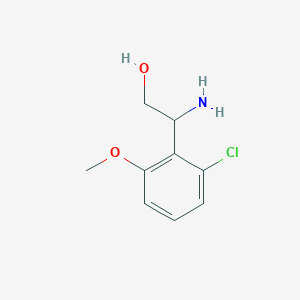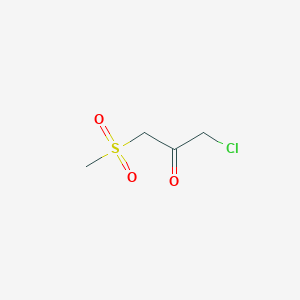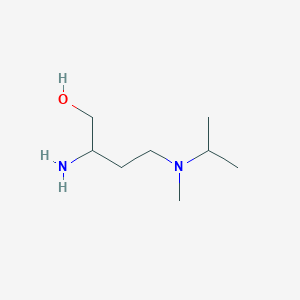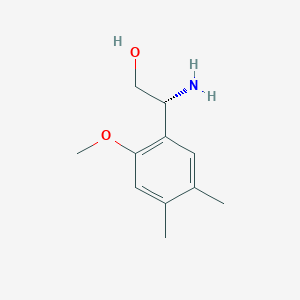
(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is a chiral compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethan-1-ol backbone. The compound’s stereochemistry is denoted by the ® configuration, indicating its specific spatial arrangement.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxy-4,5-dimethylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of the starting material with an appropriate amine, such as ®-2-aminoethanol. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion of the methoxy group to a hydroxyl group.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
科学的研究の応用
®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
(S)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with the (S) configuration.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the additional methyl groups on the phenyl ring.
2-Amino-2-(4,5-dimethylphenyl)ethan-1-ol: Lacks the methoxy group on the phenyl ring.
Uniqueness: ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1 |
InChIキー |
KDFMZSGPXPNLST-JTQLQIEISA-N |
異性体SMILES |
CC1=CC(=C(C=C1C)OC)[C@H](CO)N |
正規SMILES |
CC1=CC(=C(C=C1C)OC)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



